7-Bromo-3-methyl-1H-indole
Overview
Description
7-Bromo-3-methyl-1H-indole is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole nucleus is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry
Mechanism of Action
Target of Action
7-Bromo-3-methyl-1H-indole, like many indole derivatives, is known to interact with a variety of targets. These receptors are often involved in key biological processes, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in significant changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected would depend on the targets of the compound and the nature of its interactions with these targets.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that the compound could have significant effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence the action of the compound .
Biochemical Analysis
Biochemical Properties
7-Bromo-3-methyl-1H-indole interacts with various enzymes, proteins, and other biomolecules, contributing to its biochemical properties . It is known to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its therapeutic potential .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It may also affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methyl-1H-indole typically involves the bromination of 3-methylindole. One common method is the electrophilic aromatic substitution reaction, where 3-methylindole is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at room temperature or under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and advanced monitoring techniques ensures consistent product quality and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The indole ring can be reduced to form indoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
Substitution: 7-Amino-3-methyl-1H-indole, 7-Thio-3-methyl-1H-indole.
Oxidation: 7-Bromo-3-carboxy-1H-indole.
Reduction: 7-Bromo-3-methylindoline.
Scientific Research Applications
7-Bromo-3-methyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a ligand in receptor binding studies.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It serves as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Comparison with Similar Compounds
3-Methylindole: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Bromoindole: Lacks the methyl group, affecting its chemical properties and applications.
7-Bromo-3-ethyl-1H-indole: Similar structure with an ethyl group instead of a methyl group, leading to variations in reactivity and biological effects
Uniqueness: 7-Bromo-3-methyl-1H-indole is unique due to the presence of both a bromine atom and a methyl group on the indole ring. This combination enhances its chemical reactivity and broadens its range of applications in various fields .
Properties
IUPAC Name |
7-bromo-3-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHOFIYUZHKOFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853355-96-1 | |
Record name | 7-BROMO-3-METHYL-1H-INDOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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